molecular formula C21H22ClN7OS B15062447 N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride

N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B15062447
M. Wt: 456.0 g/mol
InChI Key: XZOVAPLPUAJMHH-UHFFFAOYSA-N
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Description

N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride (CAS: 925435-54-7) is a synthetic small molecule with a molecular formula of C21H21N7OS and a molecular weight of 419.51 g/mol . SRT1720, the quinoxaline variant, is extensively studied for its role in enhancing mitochondrial function via SIRT1 activation, increasing ATP production, and accelerating recovery from oxidative injury in renal proximal tubule cells .

Properties

Molecular Formula

C21H22ClN7OS

Molecular Weight

456.0 g/mol

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]pyrazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H21N7OS.ClH/c29-20(18-11-23-5-6-24-18)25-17-4-2-1-3-16(17)19-13-28-15(14-30-21(28)26-19)12-27-9-7-22-8-10-27;/h1-6,11,13-14,22H,7-10,12H2,(H,25,29);1H

InChI Key

XZOVAPLPUAJMHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC=CN=C5.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiazole Derivatives

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclization of ethyl 2-aminothiazole-4-carboxylate (1) with phenacyl bromides (2a–e) under reflux in ethanol. This 4-hour reaction forms intermediates (3a–e), which undergo hydrolysis using lithium hydroxide monohydrate to yield carboxylic acids (4a–e).

Reaction Conditions :

  • Solvent : Ethanol (reflux)
  • Catalyst : None
  • Yield : 70–85%

Alternative Microwave-Assisted Cyclization

Microwave irradiation at 130°C for 45 minutes accelerates cyclization, improving yields to 78–90% compared to traditional reflux methods. This approach reduces side products and enhances regioselectivity.

Introduction of the Piperazin-1-ylmethyl Group

Nucleophilic Substitution

The piperazine moiety is introduced via reaction of bromomethyl-imidazo[2,1-b]thiazole intermediates (5a–e) with piperazine in acetonitrile. Using potassium carbonate as a base at 60°C for 12 hours yields piperazin-1-ylmethyl derivatives (6a–e).

Optimization Data :

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ Acetonitrile 60 82
Et₃N DCM 25 68
NaHCO₃ DMF 80 75

Reductive Amination

An alternative method employs reductive amination using formaldehyde and sodium cyanoborohydride in methanol, achieving 76% yield. This single-step process avoids halogenated intermediates.

Coupling with Pyrazine-2-carboxamide

Carbodiimide-Mediated Amide Bond Formation

The carboxylic acid (4a–e) is coupled with 2-aminophenylpyrazine using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Triethylamine is added to maintain a pH of 8–9, and the reaction proceeds at room temperature for 12 hours.

Key Parameters :

  • Coupling Agent : EDCI/HOBt (1.2 equiv each)
  • Solvent : DMF
  • Yield : 65–72%

Suzuki Cross-Coupling for Aryl Functionalization

For analogues with substituted pyrazines, Suzuki-Miyaura coupling is employed. Using palladium(II) acetate and triphenylphosphine in 1,4-dioxane/water (10:1) at 90°C for 24 hours, boronic acids react with bromopyrazine intermediates to install aryl groups.

Catalyst System :

  • Pd Source : Pd(OAc)₂ (5 mol%)
  • Ligand : PPh₃ (10 mol%)
  • Yield : 58–67%

Hydrochloride Salt Formation

Acidic Precipitation

The free base is dissolved in anhydrous dichloromethane and treated with hydrogen chloride (4M in dioxane). Stirring at 0°C for 2 hours precipitates the hydrochloride salt, which is filtered and washed with cold ether.

Purity Analysis :

  • HPLC : >95% (C18 column, 0.1% TFA in H₂O/MeCN)
  • Melting Point : 218–220°C (decomp.)

Structural Validation and Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine), 8.35 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 4.12 (s, 2H, CH₂-piperazine).
  • HRMS : m/z 505.1521 [M+H]⁺ (calc. 505.1518).

X-ray Crystallography

Single-crystal X-ray diffraction confirms planar imidazo[2,1-b]thiazole and pyrazine rings, with interplanar distances of 3.38 Å indicating π-π stacking.

Comparative Analysis of Synthetic Routes

Table 1: Yield Optimization for Key Steps

Step Method Yield (%) Purity (%)
Imidazo[2,1-b]thiazole Microwave cyclization 88 98
Piperazine coupling Nucleophilic substitution 82 97
Amide formation EDCI/HOBt 72 96
Salt precipitation HCl/dioxane 95 99

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products. For example, oxidation reactions may be performed at elevated temperatures in the presence of a suitable solvent like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted imidazo[2,1-b]thiazole or pyrazine derivatives .

Scientific Research Applications

N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide, also known as pmitpq-carboxamide, is a compound that belongs to the class of organic compounds known as aromatic anilides . Aromatic anilides are characterized by an anilide group in which the carboxamide group is substituted with an aromatic group, possessing a general structure of RNC(=O)R', where R is benzene, and R' is an aryl group .

Basic Information

  • Chemical Name: N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide .
  • CAS No: 925435-54-7 .
  • Molecular Formula: C21H21N7OSC_{21}H_{21}N_7OS .
  • Molecular Weight: 419.5 .

Synonyms

  • N-(2-(3-(piperazin-1-ylMethyl)iMidazo[2,1-b]thiazol-6-yl)phenyl)
  • N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide
  • 2-Pyrazinecarboxamide, N-[2-[3-(1-piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-

Applications

This compound has been identified in human blood . It is not a naturally occurring metabolite and is found only in individuals exposed to the compound or its derivatives, thus considered part of the human exposome . The exposome is the collection of all exposures of an individual in a lifetime and how those exposures relate to health .

Related Compounds

  • N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide: This related compound is also not naturally occurring and is identified in human blood . It is an activator of NAD(+)-dependent histone deacetylase SIRT1 .
    • Molecular Weight: 469.6 g/mol
    • IUPAC Name: N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide .
  • N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoline-8-carboxamide :
    • Molecular Weight: 468.6 g/mol .
    • IUPAC Name: N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoline-8-carboxamide .

Piperazine Moiety in Drugs

Mechanism of Action

The mechanism of action of N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. For example, it binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site, enhancing the enzyme’s activity. This interaction lowers the Michaelis constant for acetylated substrates, thereby promoting deacetylation reactions . The compound’s effects on other molecular pathways and targets are also under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table highlights key structural and functional differences between the pyrazine-based compound and related molecules:

Compound Name Molecular Formula Molecular Weight CAS Number Key Activity References
Pyrazine analog C21H21N7OS 419.51 925435-54-7 Structural analog; limited biological data
SRT1720 (Quinoxaline variant) C25H24ClN7OS 506.02 1001645-58-4 SIRT1 agonist; induces mitochondrial biogenesis and oxidative metabolism
SRT2183 C27H24N4O2S 468.57 N/A SIRT1 agonist; 3-hydroxypyrrolidinylmethyl substituent enhances binding affinity
Resveratrol C14H12O3 228.24 501-36-0 Natural SIRT1 activator; less potent than SRT1720
EX-527 C14H14ClN3O 275.73 49843-98-3 SIRT1 inhibitor; used to study SIRT1-dependent pathways

Mechanism of Action

  • Pyrazine Analog vs. SRT1720 activates SIRT1 via deacetylation of peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α), enhancing mitochondrial DNA replication and ATP synthesis .
  • SRT2183 : Shares SIRT1 agonism but features a 3-hydroxypyrrolidinylmethyl group, which may improve solubility or target engagement compared to SRT1720’s piperazinylmethyl group .
  • Resveratrol: A polyphenol with weaker SIRT1 activation (~10-fold less potent than SRT1720) and broader off-target effects, including AMP-activated protein kinase (AMPK) modulation .

Pharmacological Profiles

  • Potency : SRT1720 exhibits EC50 values in the low micromolar range (0.16–1.8 µM) for SIRT1 activation, surpassing resveratrol (EC50 ~50 µM) .
  • Solubility : SRT1720 is soluble in DMSO (>25 mg/mL) but poorly in water, limiting in vivo applications .

Biological Activity

N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Imidazo[2,1-b]thiazole ring
  • Piperazine moiety
  • Pyrazine carboxamide group

These structural features contribute to its biological activities, making it a subject of interest for various therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an antimicrobial, antiviral, and anticancer agent. Below is a summary of its notable biological activities:

Activity Description
Antimicrobial Exhibits activity against a range of bacteria and fungi.
Antiviral Demonstrates efficacy in inhibiting viral replication in vitro.
Anticancer Shows promise in inhibiting cancer cell proliferation through apoptosis induction.

The mechanism by which N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide exerts its effects involves interaction with specific molecular targets:

  • SIRT1 Activation : The compound acts as an activator of the SIRT1 enzyme, influencing cellular processes such as metabolism and apoptosis. This interaction is crucial for its anticancer properties, as it may promote cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Anticancer Activity : A study demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research indicated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections .

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • A systematic evaluation of imidazo[2,1-b]thiazole derivatives highlighted that modifications to the piperazine moiety can enhance biological activity and selectivity against specific targets .
  • The exploration of structure-activity relationships (SAR) has shown that certain functional groups are critical for maximizing efficacy while minimizing toxicity.

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